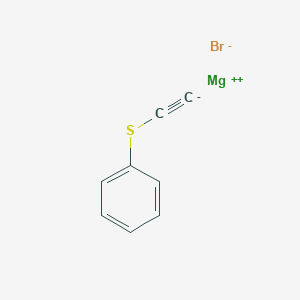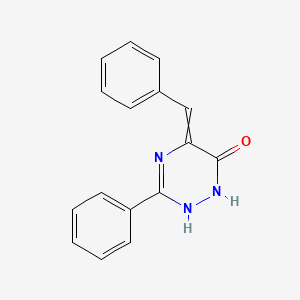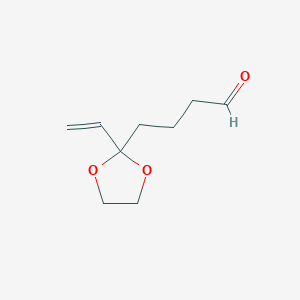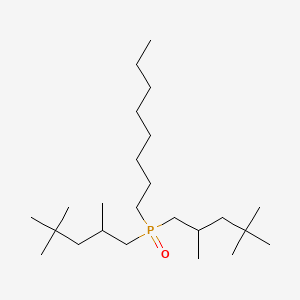
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of a phosphine oxide group bonded to an octyl chain and two 2,4,4-trimethylpentyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, octylbis(2,4,4-trimethylpentyl)- typically involves the reaction of phosphine with an oxidizing agent in the presence of octyl and 2,4,4-trimethylpentyl groups. One common method involves the use of sodium hypophosphite and diisobutylene, with acetone as a photoinitiator. The reaction is carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and distillation to obtain the final product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its phosphine form under specific conditions.
Substitution: The octyl and 2,4,4-trimethylpentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can regenerate the original phosphine compound.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the extraction and separation of metals, particularly in the mining and metallurgical industries
Wirkmechanismus
The mechanism by which phosphine oxide, octylbis(2,4,4-trimethylpentyl)- exerts its effects involves its ability to coordinate with metal ions and other molecules. The phosphine oxide group acts as a Lewis base, donating electron pairs to form stable complexes. This property is exploited in various applications, including metal extraction and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4,4-trimethylpentyl)phosphine oxide: Similar in structure but with three 2,4,4-trimethylpentyl groups instead of two.
Bis(2,4,4-trimethylpentyl)thiophosphinic acid: Contains a sulfur atom in place of the oxygen in the phosphine oxide group.
Trihexyl(tetradecyl)phosphonium bis-2,4,4-(trimethylpentyl)phosphinate: Used in similar applications but with different alkyl groups
Uniqueness
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- is unique due to its specific combination of octyl and 2,4,4-trimethylpentyl groups, which confer distinct physical and chemical properties. Its stability and reactivity make it particularly valuable in industrial and research applications.
Eigenschaften
CAS-Nummer |
118202-16-7 |
|---|---|
Molekularformel |
C24H51OP |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
1-[bis(2,4,4-trimethylpentyl)phosphoryl]octane |
InChI |
InChI=1S/C24H51OP/c1-10-11-12-13-14-15-16-26(25,19-21(2)17-23(4,5)6)20-22(3)18-24(7,8)9/h21-22H,10-20H2,1-9H3 |
InChI-Schlüssel |
PGVRYMUXKDGGTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP(=O)(CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


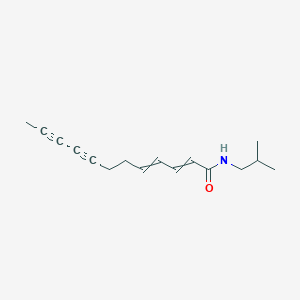
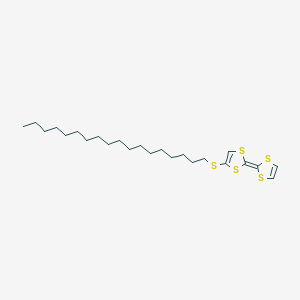
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)

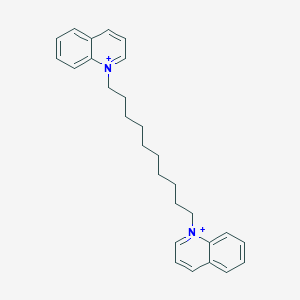
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)
